beta-Coniceine

Description

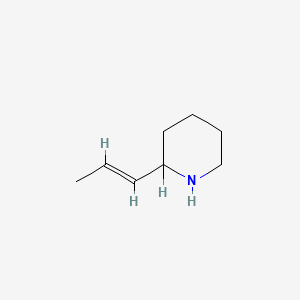

Structure

3D Structure

Properties

CAS No. |

538-90-9 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-[(Z)-prop-1-enyl]piperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |

InChI Key |

VSTUPIHCUMAUGE-DJWKRKHSSA-N |

SMILES |

CC=CC1CCCCN1 |

Isomeric SMILES |

C/C=C\C1CCCCN1 |

Canonical SMILES |

CC=CC1CCCCN1 |

Other CAS No. |

206869-52-5 |

Origin of Product |

United States |

Chemical Properties and Natural Occurrence

Beta-Coniceine, like many alkaloids, is characterized by specific physical and chemical properties that are essential for its identification and study.

Chemical Properties

This compound exists in various isomeric forms, including (E)- and (Z)-configurations, and can occur as different enantiomers ontosight.ai. The specific properties can vary slightly depending on the isomer.

| Property | Value | Source |

| Molecular Formula | C8H15N | drugfuture.comnih.gov |

| Molecular Weight | 125.21 g/mol | drugfuture.comnih.gov |

| CAS Number | 538-90-9 (for dl-Form) | drugfuture.com |

| Appearance | Liquid; solidifies around 8°C | drugfuture.com |

| Boiling Point | 168 °C | drugfuture.com |

| Density (d415) | 0.8716 | drugfuture.com |

| Solubility | Soluble in alcohol, ether; very slightly soluble in water | drugfuture.com |

Note: Some sources list C9H15N with a molecular weight of 137.22 g/mol for this compound, potentially referring to a specific derivative or isomer. For the purpose of this overview, the most consistently cited C8H15N formula for the core this compound structure is used. ontosight.aiontosight.ai

Natural Occurrence

This compound is primarily found in the plant Conium maculatum (poison hemlock) ontosight.aiontosight.aismolecule.com. It is also reported in other plant species, including certain Aloe species and Sarracenia flava (yellow pitcher plant) nih.govresearchgate.netnih.govzenodo.orgresearchgate.net. In Conium maculatum, this compound can be a precursor in the biosynthetic pathway leading to coniine smolecule.comresearchgate.net.

Chemical Synthesis of Beta Coniceine and Analogues

Historical Approaches to Coniceine Synthesis

The initial forays into coniceine synthesis were marked by efforts to establish its chemical structure and develop routes to the racemic compound. Albert Ladenburg is credited with the first synthesis of coniine (a related alkaloid) in 1886, a landmark achievement that paved the way for future alkaloid syntheses wikipedia.org. Early methods for coniceine often involved multi-step sequences that yielded racemic mixtures, necessitating subsequent resolution to obtain enantiomerically pure forms. These historical approaches, while foundational, typically lacked the efficiency and stereocontrol demanded by modern synthetic chemistry. For instance, early routes might have involved pyridine (B92270) derivatives as starting materials, undergoing reactions like Knoevenagel condensation followed by reduction wikipedia.org. The structural elucidation of coniceine itself also benefited from synthetic studies, helping to confirm its bicyclic indolizidine framework nih.gov.

Modern Stereoselective Synthetic Methodologies

The demand for enantiomerically pure natural products and their analogues has driven the development of stereoselective synthetic strategies for coniceine. These methods aim to control the formation of chiral centers, ensuring the production of a specific enantiomer with high purity.

Asymmetric Synthesis Strategies

Asymmetric synthesis directly introduces chirality into a molecule, often through the use of chiral catalysts, reagents, or auxiliaries. Several approaches have been employed to achieve enantioselective coniceine synthesis. For example, ruthenium-catalyzed ring-closing olefin metathesis (RCM) has been utilized to construct the unsaturated bicyclic lactam system, a key step in accessing the coniceine framework researchgate.netnih.govcapes.gov.brrsc.orgkaist.ac.kr. Other strategies involve chiral auxiliaries, such as SAMP hydrazones, which guide the stereochemical outcome of nucleophilic additions, followed by RCM to build the indolizidine core thieme-connect.comsciforum.netsciforum.net. These methods can provide coniceine in high enantiomeric excess (ee), often exceeding 98% nih.gov.

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries, which are temporarily attached to a substrate to direct stereochemistry, has been instrumental. For example, (S)-α-methylbenzylamine has been employed as a chiral auxiliary to control the diastereoselectivity in the reduction step of a photocyclization route to coniceine researchgate.net. Organocatalysis, employing small organic molecules to catalyze reactions stereoselectively, has also emerged as a powerful tool. L-proline, for instance, has been used in sequential organocatalytic α-amination and Horner-Wadsworth-Emmons (HWE) olefination reactions to synthesize coniceine and its analogues with high enantioselectivity researchgate.netdntb.gov.uancl.res.in. These organocatalytic methods offer advantages in terms of metal-free conditions and operational simplicity.

Novel Synthetic Routes and Reaction Strategies

Beyond established stereoselective methods, novel synthetic routes continue to be explored, offering new ways to construct the coniceine skeleton efficiently and with improved control.

Reductive Photocyclization of Dienamides

Photochemical reactions offer unique pathways for bond formation. The reductive photocyclization of dienamides has been employed as a key step in the synthesis of coniceine and other indolizidines jst.go.jpjst.go.jpuniversite-paris-saclay.fracs.org. This method utilizes light to induce cyclization, often in the presence of a chiral auxiliary or catalyst to control stereochemistry. For instance, a route involving the reductive photocyclization of an acyclic chiral dienamide has been described, providing access to (+)-coniceine with high enantiopurity researchgate.netjst.go.jp. This strategy leverages the power of photochemistry to assemble the complex ring system of coniceine.

Data Tables

To illustrate the diversity and efficiency of these synthetic approaches, the following tables summarize key examples:

Table 1: Modern Stereoselective Synthesis of Coniceine and Analogues

| Method/Strategy | Key Reagents/Catalysts | Target Compound(s) | Yield (%) | Enantiomeric Excess (ee) | Citation |

| Ring-Closing Metathesis (RCM) | Grubbs II catalyst, (R)-tert-butyl sulfinamide | (−)-Coniceine | 43 (overall) | >98% | nih.gov |

| Organocatalysis (α-amination/HWE olefination) | L-proline | (−)-δ-Coniceine | 44 (overall) | >99% | dntb.gov.uancl.res.in |

| Chiral Auxiliary (SAMP hydrazone) + RCM | SAMP hydrazone, Grubbs catalyst, LiAlH₄ | (−)-Coniceine | High | High | thieme-connect.com |

| Organocatalysis (α-amination/HWE olefination) | L-proline | (R)-Coniine, (S)-Coinicine | High | High | researchgate.net |

| Reductive Photocyclization of Dienamides | Chiral auxiliary ((S)-α-methylbenzylamine) | (+)-Coniceine | Moderate | High | researchgate.net |

Pharmacological and Biological Activity of Beta Coniceine Non Human Focus

In Vivo Biological Effects in Non-Human Organisms

Neurophysiological Modulation in Animal Models

Beta-coniceine, along with related alkaloids like coniine and N-methylconiine, exerts neurophysiological effects by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. In animal studies, this antagonism leads to neuromuscular blockade, affecting skeletal muscle function and potentially causing paralysis. Coniine has been shown to block or reduce the response of muscle to acetylcholine by binding to the nAChRs on neuromuscular cells researchgate.net. Furthermore, research in rat models suggests that coniine can increase dopamine (B1211576) release in the striatum researchgate.net. In vitro studies using cells expressing human fetal muscle-type nicotinic receptors indicate that gamma-coniceine (B154535) is a more potent agonist than the enantiomers of N-methylconiine nih.gov. The precise mechanisms and extent of these neurophysiological modulations are subjects of ongoing research, with studies exploring the role of presynaptic nicotinic receptors in coniine's effects researchgate.net.

Teratogenic Mechanisms in Animal Models (e.g., livestock, pigs)

This compound and other hemlock alkaloids are recognized teratogens in various animal species, including livestock and pigs cabidigitallibrary.orgcabidigitallibrary.org. Maternal ingestion of plants containing these alkaloids during gestation can result in significant developmental abnormalities in offspring. The primary mechanism underlying these teratogenic effects is believed to be the reduction of fetal movement, caused by the neuromuscular blockade induced by the alkaloids cabidigitallibrary.orgnih.govveteriankey.com. This immobility, particularly affecting the developing musculoskeletal system, can lead to skeletal malformations such as arthrogryposis (contracture of joints), scoliosis, torticollis, and cleft palate cabidigitallibrary.orgcabidigitallibrary.orgoaji.net. Studies have demonstrated that coniine can induce skeletal malformations in calves and pigs oaji.netresearchgate.net. For instance, experimental studies in rabbits showed a tendency for arthrogryposis in coniine-exposed litters, although bony deformities were not always evident on skeletal examination researchgate.net. In goats, maternal ingestion of piperidine (B6355638) alkaloid-containing plants has resulted in multiple congenital contracture deformities and cleft palate cabidigitallibrary.orgresearchgate.net. The susceptible period of gestation for these teratogenic effects varies by species, with pigs, sheep, and goats showing susceptibility between 30-60 days of gestation cabidigitallibrary.org.

Comparative Potency Studies with Related Alkaloids in Animal Bioassays

Comparative studies have investigated the relative potencies and toxicities of hemlock alkaloids. In mouse bioassays, the (R)-enantiomer of coniine has been found to be more toxic than the (S)-enantiomer and the racemic mixture researchgate.netwikipedia.org. Specifically, the LD50 values for coniine enantiomers in mice were reported as 7.0 mg/kg for (-)-coniine, 7.7 mg/kg for (+/-)-coniine, and 12.1 mg/kg for (+)-coniine researchgate.net. Gamma-coniceine has also been assessed, with in vivo mouse bioassays indicating a relative lethality of 4.4 mg/kg, making it more potent than the enantiomers of N-methylconiine (16.1-19.2 mg/kg) nih.gov. In vitro studies using cells expressing human fetal muscle-type nicotinic acetylcholine receptors have ranked gamma-coniceine as more potent than N-methylconiine enantiomers nih.gov. Coniine is generally reported to be more toxic than gamma-coniceine, with coniine being approximately eight times more toxic than gamma-coniceine .

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and related alkaloids influences their biological effects, particularly their neurotoxicity and teratogenicity. These studies aim to identify key structural features responsible for receptor interaction and biological activity.

Elucidation of Key Structural Features for Receptor Interaction

The piperidine ring system and the attached alkyl chain are critical structural features of this compound and related alkaloids that mediate their interaction with nicotinic acetylcholine receptors researchgate.netnih.gov. The stereochemistry of coniine enantiomers significantly influences their biological activity and toxicity, with the (R)-enantiomer often exhibiting greater potency researchgate.netwikipedia.org. The presence of a double bond in the ring, as seen in gamma-coniceine, may confer increased teratogenic potency compared to coniine zenodo.org. SAR studies have indicated that specific structural modifications can alter receptor binding affinity and intrinsic activity. For instance, in beta-adrenergic receptor ligands, the presence of a secondary amine in the side chain is essential for receptor stimulation, and modifications to the aromatic ring and terminal amine can influence receptor selectivity and activity nih.govnih.gov. While direct SAR studies specifically detailing this compound's interaction with its primary targets are limited in the provided search results, the general principles of piperidine alkaloid SAR, particularly concerning nAChRs, highlight the importance of the piperidine core and the nature and stereochemistry of substituents researchgate.netnih.govzenodo.org.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) are computational approaches used to discover and optimize drug candidates gardp.orgbiosolveit.denih.govgardp.orgnih.gov. LBDD leverages knowledge of existing ligands that bind to a biological target to predict how similar molecules will interact, often by deriving pharmacophore models or quantitative structure-activity relationship (QSAR) models biosolveit.degardp.orgresearchgate.netnih.gov. This approach is particularly useful when the three-dimensional structure of the target is unknown biosolveit.denih.gov. SBDD, conversely, relies on the known three-dimensional structure of the biological target, such as a protein's active site, to design molecules that fit precisely into these binding sites gardp.orgnih.govdrugdiscoverynews.comstructure-based-drug-design-summit.com. Computational tools like molecular docking are employed in SBDD to predict ligand-protein interactions gardp.orgnih.gov. For this compound and related compounds, these approaches could be used to design analogs with altered potency, selectivity, or reduced toxicity, by understanding the SAR of their interactions with nAChRs or other relevant targets researchgate.netnih.gov. For example, computational screening against known tubulin inhibitors has successfully identified novel inhibitors by employing pharmacophore-based virtual screening nih.gov. Similarly, understanding the structural requirements for receptor interaction, as elucidated through SAR studies, can guide the design of new molecules with desired pharmacological profiles.

Analytical Methodologies for Detection and Quantification of Beta Coniceine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating beta-coniceine from complex mixtures, enabling subsequent identification and quantification.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) has been established as a viable method for the analysis of related coniceine alkaloids, such as gamma-coniceine (B154535) and coniine, in plant matrices like Conium maculatum foliage. This technique involves extracting the alkaloids, typically using an acidic aqueous solution followed by chloroform (B151607) extraction after pH adjustment. Visualization of the separated alkaloids is commonly achieved using Dragendorff's spray reagent, which produces a characteristic color upon reaction with the alkaloids researchgate.netakjournals.comakjournals.com. Quantification is often performed through visual comparison of the intensity of the sample spots against those of known standards.

Research has demonstrated the efficacy of TLC for these related compounds, with reported average recoveries of 92.0 ± 3.5% for coniine and 82.6 ± 3.9% for gamma-coniceine. The detection limits were found to be 1.7 μg per spot for coniine and 0.7 μg per spot for gamma-coniceine, while quantification limits were 0.8 μg/mL and 0.6 μg/mL, respectively. These parameters highlight the sensitivity and precision achievable with optimized TLC methods. Mobile phases such as chloroform-ethanol (65:35, v/v) or chloroform-acetone (65:35, v/v) on silica (B1680970) gel plates are commonly employed researchgate.netakjournals.comakjournals.com.

Table 1: TLC Performance Metrics for Coniine and γ-Coniceine

| Parameter | Coniine | γ-Coniceine |

| Average Recovery (%) | 92.0 ± 3.5 | 82.6 ± 3.9 |

| Detection Limit (μ g/spot ) | 1.7 | 0.7 |

| Quantification Limit (μg/mL) | 0.8 | 0.6 |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is recognized for its precision in the analysis of alkaloids, including gamma-coniceine . When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for both identification and quantification. This hyphenated technique allows for the separation of complex mixtures and the subsequent detection and characterization of individual components based on their mass-to-charge ratio. HPLC-MS systems, employing ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are instrumental in confirming the identity of analytes and analyzing degradation products or metabolites nih.gov. While specific research detailing this compound analysis via HPLC-MS was not extensively detailed in the provided literature, its established utility for similar compounds suggests its applicability for precise quantification and structural confirmation.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a critical technique for the structural confirmation of volatile organic compounds, including alkaloids like gamma-coniceine nih.gov. GC-MS analysis provides fragmentation patterns that act as a unique fingerprint for compound identification, often cross-referenced with spectral libraries. The availability of GC-MS data for gamma-coniceine in spectral databases underscores its role in the characterization of this class of compounds nih.gov. Although specific parameters for this compound analysis via GC were not detailed, the technique is generally well-suited for the separation and identification of such piperidine (B6355638) alkaloids.

Spectroscopic Identification and Quantification Approaches

Spectroscopic methods provide essential information for confirming the structure and aiding in the quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the complete structure of organic molecules. It provides detailed information about the arrangement of atoms within a molecule, including connectivity and stereochemistry. For compounds like this compound, NMR techniques such as 1D and 13C NMR spectroscopy are vital for confirming its molecular structure and identifying any potential isomers or impurities nih.govroutledge.com. While specific NMR spectral data for this compound were not provided, the technique's general application in organic chemistry makes it a cornerstone for its structural characterization.

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. When coupled with chromatographic techniques like GC or HPLC, MS enables the definitive identification of analytes. For gamma-coniceine, GC-MS analysis has been performed, with data available in libraries that include information on total peaks and the mass-to-charge ratios (m/z) of fragment ions nih.gov. This fragmentation data is crucial for confirming the identity of the compound and understanding its chemical behavior. This compound, with a molecular formula of C8H15N and a molecular weight of approximately 125.21 g/mol , can be similarly characterized using MS to identify its molecular ion and fragmentation patterns drugfuture.comlookchem.com.

Ecological and Evolutionary Context of Beta Coniceine

Occurrence and Distribution Across Plant Taxa

Beta-coniceine, often found alongside related compounds like coniine and N-methylconiine, is primarily associated with the Conium genus nih.govwikipedia.org. Conium maculatum (poison hemlock) is native to Europe and North Africa and has become naturalized across various continents, including North America, Asia, and Australia wikipedia.orggardenia.net. This widespread distribution means that this compound is present in diverse ecological settings wikipedia.orggardenia.net. Interestingly, gamma-coniceine (B154535) (γ-coniceine), a precursor to this compound and other hemlock alkaloids, has also been found in taxonomically unrelated plants, such as certain Aloe species in East Africa, suggesting a potential for convergent evolution in the production of toxic compounds researchgate.netsmolecule.com. However, this compound itself is most prominently studied in the context of Conium maculatum ontosight.ainih.gov.

Developmental and Seasonal Variation of this compound Content in Plants

The concentration of this compound and other hemlock alkaloids within Conium maculatum exhibits significant variation depending on the plant's developmental stage and the season nih.govscispace.comwvu.edu. Gamma-coniceine, the precursor to this compound, is reported to be the predominant alkaloid in flower buds and young tissues wikipedia.orgnih.gov. As the plant matures, particularly during fruit development, gamma-coniceine is transformed into coniine and N-methylconiine wikipedia.orgnih.gov. Studies indicate that hemlock is at its most poisonous in the spring when gamma-coniceine concentrations are at their peak wikipedia.org. Furthermore, alkaloid content can be influenced by environmental factors such as weather, time of day, and geographic region, leading to considerable variability nih.govwvu.edunationalbeefwire.com. For instance, some research suggests that plants from regions with higher herbivory levels invest more nitrogen into alkaloid synthesis nih.gov.

Ecological Roles of this compound in Plant-Environment Interactions

This compound and the associated hemlock alkaloids are central to the ecological strategy of Conium maculatum, influencing its interactions with herbivores and potentially other organisms.

Plant Defense Mechanisms Against Herbivory

The primary ecological role attributed to this compound and other hemlock alkaloids is defense against herbivores nih.govnumberanalytics.comebsco.com. These potent neurotoxins deter or kill many herbivorous insects and mammals that attempt to consume the plant ontosight.aiusgs.govwikipedia.org. For example, gamma-coniceine has demonstrated antifeedant properties against slugs usgs.gov. The presence of these alkaloids can reduce damage from herbivores, allowing the plant to allocate more resources to growth and reproduction, thereby enhancing its survival and fitness in competitive environments numberanalytics.com. Studies on Conium maculatum have shown that increased herbivory by insects like Agonopterix alstroemeriana can correlate with higher alkaloid production in the plant, suggesting an induced defense response or selective pressure nih.gov.

Potential Roles in Pollinator Attraction

While primarily known for defense, there is a hypothesis that the volatile nature of hemlock alkaloids, including potentially this compound, may play a role in attracting pollinators such as butterflies and bees wikipedia.orgnih.gov. Alkaloids can influence pollinator behavior in complex ways; some can deter less efficient pollinators or nectar robbers, while others might enhance learning or be sequestered by pollinators for their own defense or reproduction nih.govcnps-yerbabuena.org. However, the specific role of this compound in pollinator attraction is less clearly defined than its defensive functions. Research on other plant-alkaloid interactions suggests that while some alkaloids deter herbivores, they can also indirectly benefit plants by increasing pollination if herbivory reduces pollinator visits to flowers umass.edu.

Evolutionary Implications of Alkaloid Production in Plants

The production of complex secondary metabolites like this compound has profound implications for plant evolution nih.govnumberanalytics.comebsco.comresearchgate.net. Alkaloid biosynthesis pathways are often shaped by coevolutionary pressures, particularly between plants and herbivores nih.govebsco.comnih.govscielo.org.mx. As plants evolve defenses, herbivores develop counter-adaptations, leading to an evolutionary arms race that can drive diversification in both plant and herbivore populations nih.govnumberanalytics.comebsco.comscielo.org.mx. The presence of alkaloids can also influence plant speciation and adaptation to different environments researchgate.net.

The evolution of alkaloid biosynthesis itself is a dynamic process, often involving gene duplication, neofunctionalization, and the recruitment of enzymes from different metabolic pathways nih.govpnas.orgnih.govrsc.orgbiorxiv.orgroyalsocietypublishing.orgnih.gov. For instance, the pathways leading to various plant alkaloids have evolved independently multiple times in different lineages, a phenomenon known as convergent evolution nih.govpnas.orgbiorxiv.orgroyalsocietypublishing.orgmpg.de. Understanding these evolutionary pathways provides insights into how plants develop novel chemical defenses and adapt to their ecological niches. The presence of alkaloids like this compound in Conium maculatum is a testament to the evolutionary pressures that have shaped plant chemical defenses over millions of years.

Computational and Theoretical Chemistry Studies of Beta Coniceine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide atomic-level insights into the dynamic behavior of complex molecular systems, such as conformational changes, interactions, and stability under various conditions. MD simulations typically employ classical mechanics, using Newton's laws of motion to calculate forces between particles and predict their trajectories 3ds.comresearchgate.net. Software packages like GROMACS, NAMD, and CHARMm are commonly utilized for these simulations, often requiring careful system preparation, energy minimization, and equilibration steps researchgate.netlabxing.com. These methods are vital in areas like drug discovery for visualizing drug-target interactions and predicting binding stability 3ds.com. However, specific molecular modeling and dynamics simulation studies focusing on beta-Coniceine were not found in the reviewed literature.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, bonding, and reactivity of chemical compounds researchgate.netmdpi.comnih.gov. These methods provide detailed information about molecular orbitals (HOMO/LUMO), electron density, and energy landscapes, which are fundamental to understanding a molecule's chemical behavior and potential reaction pathways researchgate.netmdpi.comnih.gov. Various functionals (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis sets are used to achieve varying levels of accuracy and computational efficiency researchgate.netnih.govacs.org. Natural Bond Orbital (NBO) analysis is a common technique within these studies to elucidate charge transfer and hyperconjugative interactions nih.gov. Such calculations are instrumental in predicting chemical stability and reactivity mdpi.comnih.gov. No specific quantum chemical studies detailing the electronic structure or reactivity of this compound were identified in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish correlations between the chemical structure of compounds and their biological or chemical activity. Molecular docking, on the other hand, is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein), thereby estimating binding affinity nih.govfrontiersin.orgmdpi.com. These methods are extensively used in drug discovery and materials science to design molecules with desired properties nih.govfrontiersin.orgmdpi.comnih.gov. QSAR models are built using molecular descriptors calculated from the compound's structure, and docking studies help to understand the molecular mechanisms of interaction nih.govfrontiersin.org. While the search results indicated that molecular docking and QSAR studies have been performed on related compounds such as gamma-coniceine (B154535) to analyze binding affinity in acetylcholinesterase (AChE) active sites, no specific QSAR or molecular docking studies directly involving this compound were found .

Future Directions and Emerging Research Perspectives

Unelucidated Steps in Beta-Coniceine Biosynthesis

Despite proposed pathways for coniine and related alkaloid biosynthesis, specific steps leading to this compound remain areas of active research. The biosynthesis is understood to initiate with a polyketide synthase (PKS), such as CPKS5 in Conium maculatum, which condenses butyryl-CoA and malonyl-CoA to form the carbon backbone researchgate.netnih.gov. This is followed by a transamination reaction incorporating nitrogen, likely from lysine (B10760008) via cadaverine (B124047) intermediates, and subsequent cyclization to form γ-coniceine, a precursor to coniine researchgate.netnih.govaustinpublishinggroup.comnih.gov. However, the precise enzymatic machinery and the exact sequence of reactions for the direct formation and potential modifications of this compound itself are not fully elucidated nih.govresearchgate.net. Future research could focus on identifying specific enzymes, such as novel reductases or aminotransferases, involved in the direct synthesis of this compound or its immediate precursors, using techniques like transcriptomics and proteomics to pinpoint candidate genes and proteins nih.govfrontiersin.orgfrontiersin.orgmdpi.com. Investigating the energetic feasibility and stereochemical outcomes of proposed intermediate reactions, such as piperideine dimerization, could also shed light on pathway variations mdpi.com.

Exploration of Novel Biological Activities in Non-Human Systems

This compound is recognized as a nicotinic acetylcholine (B1216132) receptor antagonist and is utilized as a research tool to study these receptors within the nervous system ontosight.ai. Beyond this established role, there is potential to explore its biological activities in other non-human systems. Studies have indicated potential neuromuscular toxicity, antimicrobial properties, and effects on insect physiology smolecule.com. For instance, research has shown that Trichoplusia ni larvae exposed to coniine and γ-coniceine exhibited reduced consumption and longer development times, suggesting a post-ingestive metabolic response rather than direct deterrence researchgate.net. Further investigations could systematically screen this compound against various insect species, plant pathogens, or microbial cultures to identify novel insecticidal, fungicidal, or bactericidal properties. Additionally, its effects on different animal cell lines could reveal previously unrecognized cellular targets or mechanisms of action, contributing to a broader understanding of its biological impact outside of direct human therapeutic contexts.

| Biological Activity Observed | System/Organism Studied | Reported Effect | Reference |

| Nicotinic acetylcholine receptor antagonism | Nervous system (research tool) | Inhibition of neurotransmission, potential for muscle paralysis (inferred from coniine/gamma-coniceine (B154535) effects) | ontosight.ai |

| Neuromuscular toxicity | Various (inferred) | Potential for muscle paralysis | smolecule.com |

| Antimicrobial activity | Bacterial/Fungal strains | Potential activity against certain strains | smolecule.com |

| Insect toxicity/growth inhibition | Trichoplusia ni larvae | Decreased consumption, longer development time (related to coniine/γ-coniceine) | researchgate.net |

| Insect toxicity | Heliothis zea | No significant biological activity at tested concentrations (for coniine) | |

| Toxicity in livestock | Cattle, Horses, Sheep, Pigs | Lethal doses established (e.g., ~4.4 mg/kg for cattle, ~15.5 mg/kg for horses, ~44.0 mg/kg for sheep) | cabidigitallibrary.org |

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex alkaloids like this compound presents opportunities for developing more sustainable and environmentally friendly chemical methodologies. While various synthetic routes have been reported, including those employing organocatalysis, ring-closing metathesis, and asymmetric synthesis, a dedicated focus on "green chemistry" principles could yield significant advancements researchgate.netresearchgate.netresearchgate.netsciforum.net. Future research could explore catalytic systems that minimize waste, utilize safer solvents, and improve atom economy. For instance, adapting transition-metal-free catalytic approaches or employing bio-based starting materials derived from renewable resources could align with green chemistry objectives organic-chemistry.org. Investigating biocatalytic routes, leveraging enzymes identified through biosynthetic studies, could also offer highly selective and environmentally benign synthesis pathways. The development of efficient, scalable, and green synthetic protocols would not only facilitate access to this compound for research but also provide a foundation for the synthesis of related alkaloid analogs.

Applications in Chemical Biology and Drug Discovery Research (excluding human trials)

This compound serves as a valuable probe in chemical biology for elucidating the function of nicotinic acetylcholine receptors ontosight.ai. Its structural features also make it an attractive scaffold for medicinal chemistry and drug discovery efforts, particularly in the development of analogs with modulated pharmacological profiles or novel activities. Research into its interactions with biological targets, such as receptors and transporters, can provide critical insights for designing new therapeutic agents, even if this compound itself is not directly administered to humans mdpi.comccia.org.au. Future work could involve synthesizing a library of this compound derivatives, systematically modifying its structure to explore structure-activity relationships (SARs) for various biological targets. These analogs could be screened for activity in non-human systems or used as chemical probes to investigate complex biological pathways, thereby contributing to the discovery of new lead compounds for drug development without directly involving human trials. For example, studies on related piperidine (B6355638) alkaloids like (+)-β-conhydrine, (+)-sedamine, and (+)-allosedamine highlight the synthetic potential of this alkaloid class sciforum.net.

Integrative Omics Approaches to Study this compound Metabolism and Function

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel the intricate metabolic pathways and functional roles of specialized metabolites like this compound wikipedia.org. Integrative omics approaches can provide a holistic view of how this compound is synthesized, metabolized, and potentially interacts with other cellular components within its producing organisms or in response to environmental stimuli nih.govfrontiersin.orgfrontiersin.orgmdpi.comfu-berlin.defrontiersin.org. Future research could employ comparative transcriptomic and metabolomic analyses of different Conium maculatum tissues or developmental stages to identify key genes and metabolic fluxes associated with this compound production nih.govfrontiersin.orgfu-berlin.de. Proteomic studies could identify enzymes involved in its synthesis or degradation pathways. Furthermore, integrating these datasets with metabolomic profiling could reveal how environmental factors or genetic modifications influence this compound accumulation and distribution, offering a comprehensive understanding of its metabolic network and ecological function. Such integrated approaches are crucial for uncovering the full spectrum of this compound's biological significance and for guiding synthetic biology efforts.

Compound List:

this compound

Coniine

Gamma-coniceine (γ-coniceine)

N-methylconiine

Conhydrine

Pseudoconhydrine

Conhydrinone

Conmaculin

Pelletierine

Piperidine

Cadaverine

Lysine

Butyryl-CoA

Malonyl-CoA

Acetyl-CoA

Sanguinarine

Chelerythrine

Protopine

Allocryptopine

Dendrobine

Piperine

Varenicline

Fagomine

4-epi-fagomine

2-deoxynojirimycin

(-)-Cassine

(S)-delta-coniceine

(R)-coniine

(+)-β-Conhydrine

(+)-Sedamine

(+)-Allosedamine

Q & A

Q. What experimental protocols are optimal for isolating β-coniceine from plant matrices, and how can purity be validated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection for quantitative assessment. Ensure protocols include blank controls and spiked recovery tests to validate extraction efficiency .

Q. How can researchers design a robust assay to quantify β-coniceine in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:

- Sample Preparation: Use solid-phase extraction (SPE) to reduce matrix interference.

- Calibration Standards: Prepare a linear range (e.g., 0.1–100 ng/mL) with internal standards (e.g., deuterated analogs) to correct for ion suppression.

- Validation Parameters: Include limits of detection (LOD), precision (CV <15%), and accuracy (80–120% recovery) .

Table 1: Comparison of Analytical Techniques for β-Coniceine Quantification

| Technique | LOD (ng/mL) | Precision (CV%) | Key Limitations |

|---|---|---|---|

| LC-MS/MS | 0.05 | 5–10% | High equipment cost |

| GC-MS | 0.1 | 10–15% | Requires derivatization |

| HPLC-UV | 50 | 15–20% | Low sensitivity |

Advanced Research Questions

Q. How can contradictory data on β-coniceine’s acute toxicity in animal models be resolved?

Methodological Answer: Contradictions often arise from variability in species susceptibility, dosing protocols, or metabolite interactions. To address this:

Q. What experimental designs are suitable for studying β-coniceine’s ecological role in plant-herbivore interactions?

Methodological Answer:

- Field Experiments: Compare herbivory rates on β-coniceine-producing plants (e.g., Conium maculatum) versus mutants with silenced alkaloid biosynthesis genes.

- Behavioral Assays: Use choice tests with controlled β-coniceine concentrations to quantify deterrence thresholds in herbivores.

- Data Analysis: Apply generalized linear mixed models (GLMMs) to account for environmental covariates like soil nitrogen levels .

Q. How can researchers address variability in β-coniceine content across plant populations?

Methodological Answer: Variability may stem from genetic diversity or environmental stressors (e.g., drought, UV exposure). Mitigation strategies include:

- Transcriptomic Profiling: Identify gene clusters (e.g., polyketide synthases) regulating alkaloid biosynthesis under stress.

- Geographic Sampling: Collect specimens across latitudinal gradients and correlate alkaloid levels with climatic data using principal component analysis (PCA) .

Hypothesis-Driven and Mechanistic Questions

Q. What molecular mechanisms underlie β-coniceine’s neurotoxicity, and how can they be experimentally validated?

Methodological Answer: β-Coniceine inhibits nicotinic acetylcholine receptors (nAChRs). Validation approaches:

Q. How can researchers reconcile discrepancies in β-coniceine’s reported bioavailability in mammalian systems?

Methodological Answer: Bioavailability depends on absorption kinetics and first-pass metabolism. Design a crossover study in rodents with:

- Pharmacokinetic Sampling: Collect plasma at timed intervals post-administration (oral vs. intravenous).

- Metabolite Profiling: Use ultra-high-resolution MS to identify phase I/II metabolites and quantify hepatic extraction ratios .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in β-coniceine toxicity studies?

Methodological Answer:

Q. How can researchers ensure reproducibility in β-coniceine studies despite batch-to-batch variability in plant extracts?

Methodological Answer:

- Standardized Extraction: Adopt protocols from the European Pharmacopoeia for alkaloid isolation.

- Batch Documentation: Record environmental conditions (e.g., harvest time, soil pH) and include QC samples in each assay .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling β-coniceine in laboratory settings?

Methodological Answer:

- Containment: Use fume hoods and personal protective equipment (PPE) for powder handling.

- Waste Disposal: Neutralize alkaloid waste with acidic solutions (pH <3) before autoclaving.

- Training: Mandate OSHA-certified chemical hygiene training for all personnel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.